3-amino-2-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one
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Overview
Description
“3-amino-2-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one” is a unique heterocyclic compound. It belongs to the class of 1,2,4-triazole-containing scaffolds, which are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as our compound of interest, often involves the use of 3-amino-1,2,4-triazole . In a study by Lipson et al., they found that the reaction of 3-amino-1,2,4-triazoles with cinnamaldehyde proceeds in two directions, resulting in different products .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole-containing scaffolds is unique and has properties that make them useful in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole-containing scaffolds are diverse. For instance, Lipson et al. found that the reaction of 3-amino-1,2,4-triazoles with cinnamaldehyde can proceed in two directions, resulting in different products .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole-containing scaffolds can vary. For instance, some compounds exhibit high densities and remarkable thermal stabilities .Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were synthesized by reacting (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides. These derivatives were characterized and screened for in vitro anticancer activity against MCF-7 and A549 cell lines. Most of the tested compounds exhibited prominent activity against both cancer cell lines .
Dye-Sensitized Solar Cells
The compound serves as an efficient electrolyte additive in dye-sensitized solar cells. Its unique properties contribute to enhancing the performance of these solar cells .
Corrosion Inhibition
3-Amino-5-methylthio-1H-1,2,4-triazole: , a derivative of the compound, demonstrates superior corrosion inhibition in saline solutions. It effectively suppresses the corrosion process, making it relevant for materials protection .
Antifungal Activity
A series of new 5-(3,4,5-TMP)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-TMP)-2-sulfonyl-1,3,4-oxadiazole derivatives (where TMP refers to the trimethoxyphenyl group) were synthesized and evaluated for antifungal activity. These derivatives could find applications in combating fungal infections .
Other Potential Applications
While the above fields represent some of the notable applications, further research may uncover additional uses. The compound’s structural features, including the triazole motif, make it a promising candidate for various biological activities, such as anti-HIV, anti-inflammatory, antitubercular, and antimicrobial effects .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-amino-2-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4/c1-25-13-8-10(9-14(26-2)15(13)27-3)16-21-23-17(24)11-6-4-5-7-12(11)20-18(23)22(16)19/h4-9H,19H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLELYQHKVATBKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C4=CC=CC=C4N=C3N2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one |
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